molecular formula C18H16O5 B017472 Sclerodione CAS No. 104855-19-8

Sclerodione

Cat. No. B017472
M. Wt: 312.3 g/mol
InChI Key: NHLBJUZHBDCHJJ-ZETCQYMHSA-N
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Description

Sclerodione, also known as sclerophytin A, is a natural product isolated from the marine sponge Sclerophytum sp. It is one of the first secondary metabolites reported from the genus Pseudolophiostoma . Sclerodione exhibited potent α-glucosidase- and porcine-lipase-inhibitory activity during primary screening .


Synthesis Analysis

The nor-phenalenone derivatives scleroderolide and sclerodione were identified as the biologically active constituents . The mechanisms of action of each compound were validated through in silico studies . Sclerodione was dissolved in chloroform - trifluoroacetic acid at room temperature and at 60°C .


Molecular Structure Analysis

The structure of sclerodione was determined by an X-ray crystallographic study of the racemic monoacetate . Scleroderolide occurs mainly as the levorotatory enantiomer (S configuration at C-2’) although on one occasion it was obtained in partially racemic form .


Chemical Reactions Analysis

The red pigment sclerodione can be oxidized with m-chloroperbenzoic acid to provide both sclerodin and scleroderolide .

Scientific Research Applications

  • Marine Biology and Ecology : Sclerochronology, a field involving the study of physical and chemical properties in the hard parts of marine organisms, benefits from sclerodione. It is used to assess the life histories of these organisms, aiding in the management of populations and habitats (Hunter, Laptikhovsky, & Hollyman, 2018).

  • Fungal Biology : Sclerodione is a pigment produced by the Scleroderris canker fungus Gremmeniella abietina. Its structure has been determined through X-ray crystallography, aiding in the understanding of fungal metabolites (Ayer, Hoyano, Pedras, Clardy, & Arnold, 1987). Additionally, it is recognized as a red acenaphthenequinone derivative with significance in the study of this fungus (Ayer, Hoyano, Pedras, & Altena, 1986).

  • Multiple Sclerosis Research : Sclerodione has been identified as a potential therapeutic target for multiple sclerosis (Hauser, Chan, & Oksenberg, 2013). Furthermore, flavonoids like sclerodione are known for their anti-inflammatory and immunomodulatory properties, suggesting potential benefits in MS therapy (Bayat, Farshchi, Yousefian, Mahmoudi, & Yazdian-Robati, 2021). Additionally, sclerodione exhibits antifungal activity, including strong activity against Ustilago violacea, which could have implications in MS research (Hussain et al., 2015).

properties

IUPAC Name

(4S)-7,12-dihydroxy-4,5,5,14-tetramethyl-3-oxatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),7,11,13-pentaene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-6-5-8(19)10-11-9(6)17-13(18(3,4)7(2)23-17)14(20)12(11)16(22)15(10)21/h5,7,19-20H,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLBJUZHBDCHJJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sclerodione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
MF Elsebai, S Kehraus, U Lindequist… - Organic & …, 2011 - pubs.rsc.org
… The third ring within this metabolite connects C-8 and C-3via a diketo-bridge which is confirmed by comparing its spectroscopic data with those of sclerodione (12). The trivial name …
Number of citations: 118 pubs.rsc.org
C Intaraudom, S Nitthithanasilp, P Rachtawee… - Phytochemistry, 2015 - Elsevier
… MS data established a molecular weight with 14 amu higher than that of sclerodione, and HRESIMS confirmed the molecular formula C 19 H 18 O 5 (m/z 327.1226, [M+H] + ). In the 13 …
Number of citations: 26 www.sciencedirect.com
H Hussain, M John, A Al-Harrasi, A Shah… - Journal of King Saud …, 2015 - Elsevier
… Furthermore atrovenetinone (3) and sclerodione (4) displayed very strong antifungal activity … It is noteworthy that atrovenetinone (3) and sclerodione (4) displayed very strong antifungal …
Number of citations: 21 www.sciencedirect.com
APG Macabeo, LAE Pilapil, KYM Garcia, MTJ Quimque… - Molecules, 2020 - mdpi.com
… The nor-phenalenone derivatives scleroderolide (1) and sclerodione (2) were identified as the biologically active constituents, with inhibitory activities against α-glucosidase and lipase. …
Number of citations: 21 www.mdpi.com
APG Macabeo, LAE Pilapil, KYM Garcia, MTJ Quimque… - 2020 - repository.helmholtz-hzi.de
… The nor-phenalenone derivatives scleroderolide (1) and sclerodione (2) were identified as the biologically active constituents, with inhibitory activities against a-glucosidase and lipase. …
Number of citations: 2 repository.helmholtz-hzi.de
M Nazir, F El Maddah, S Kehraus, E Egereva… - Organic & …, 2015 - pubs.rsc.org
The marine alga-derived fungus Coniothyrium cereale is a prolific producer of phenalenones. These polyketides were shown to possess antimicrobial effects and inhibitory activity …
Number of citations: 25 pubs.rsc.org
Q Li, R Zhu, W Yi, W Chai, Z Zhang, XY Lian - Phytochemistry, 2018 - Elsevier
Marine-derived fungi of the genus Penicillium represent a huge potential for synthesizing the secondary metabolites with structural and bioactive uniqueness and diversity. In this study, …
Number of citations: 35 www.sciencedirect.com
Y Han, C Sun, C Li, G Zhang, T Zhu, D Li, Q Che - Tetrahedron Letters, 2021 - Elsevier
Three new phenalenone derivatives, namely peniciphenalenins G − L (1–3), together with two related compounds (4 and 5), were isolated from the marine sediment-derived fungus …
Number of citations: 6 www.sciencedirect.com
DA Barakat - Australian Journal of Basic and Applied Sciences, 2011 - cabdirect.org
Insecticidal and antifeedant activities of acetone extract of Casimiroa edulis (Rutaceae) leaf were screened against 4th instar larvae of Spodoptera littoralis. Crude extract had LC 50 …
Number of citations: 46 www.cabdirect.org
MFE Moustafa - 2011 - bonndoc.ulb.uni-bonn.de
The main goal of this study was to discover novel natural products with pharmacological potential by employing various biotechnological methods. Marine fungi have been identified as …
Number of citations: 1 bonndoc.ulb.uni-bonn.de

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